

Synthesis of 15-Keto Latanoprost Acid from Latanoprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *15-Keto Latanoprost Acid*

Cat. No.: *B601912*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **15-Keto Latanoprost Acid**, a significant metabolite and degradation product of the prostaglandin F2 α analog, latanoprost. The synthesis is a two-step process involving the selective oxidation of the C-15 hydroxyl group of latanoprost to form the intermediate, 15-Keto Latanoprost, followed by the hydrolysis of its isopropyl ester to yield the final acidic product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and relevant chemical transformations. The methodologies described are based on established chemical principles for the oxidation of secondary alcohols and ester hydrolysis, adapted for the specific substrate of latanoprost.

Introduction

Latanoprost is a widely prescribed medication for the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.^[1] One of the key metabolic and degradation pathways of latanoprost involves the oxidation of the secondary alcohol at the C-15 position to a ketone, forming 15-Keto Latanoprost.^{[2][3]} This metabolite can be further hydrolyzed to **15-Keto Latanoprost Acid**. The presence of these keto-derivatives is of interest in stability studies, impurity profiling, and for further pharmacological evaluation.

This guide outlines a reliable laboratory-scale synthesis of **15-Keto Latanoprost Acid** from latanoprost, providing detailed experimental procedures that can be adapted by researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Synthetic Pathway Overview

The conversion of latanoprost to **15-Keto Latanoprost Acid** is achieved in two sequential reaction steps:

- Oxidation: The selective oxidation of the C-15 secondary alcohol of latanoprost to a ketone.
- Hydrolysis: The saponification of the isopropyl ester of the resulting 15-Keto Latanoprost to the corresponding carboxylic acid.

[Click to download full resolution via product page](#)

Figure 1: Overall synthetic workflow from Latanoprost to **15-Keto Latanoprost Acid**.

Experimental Protocols

Step 1: Synthesis of 15-Keto Latanoprost via Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It is well-suited for complex molecules with sensitive functional groups, such as latanoprost.

Materials:

- Latanoprost
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve latanoprost (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- To the stirred solution, add Dess-Martin Periodinane (1.5 equivalents) portion-wise at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO_3 and saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$. Stir vigorously until the layers are clear.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 , water, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude 15-Keto Latanoprost.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Step 2: Synthesis of 15-Keto Latanoprost Acid via Ester Hydrolysis

The hydrolysis of the isopropyl ester to the carboxylic acid can be achieved under basic conditions.

Materials:

- 15-Keto Latanoprost
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- 1 M Sodium hydroxide (NaOH) solution
- 1 M Hydrochloric acid (HCl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the purified 15-Keto Latanoprost (1 equivalent) in a mixture of THF and MeOH (e.g., 3:1 v/v).
- Cool the solution in an ice bath and add 1 M NaOH solution (2-3 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
- Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted starting material.

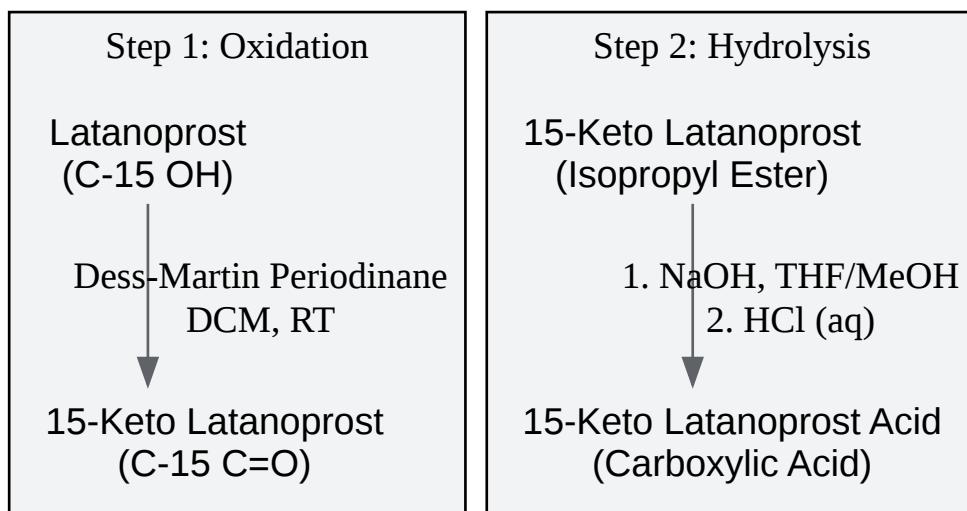
- Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **15-Keto Latanoprost Acid**.
- If necessary, the product can be further purified by preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **15-Keto Latanoprost Acid**.

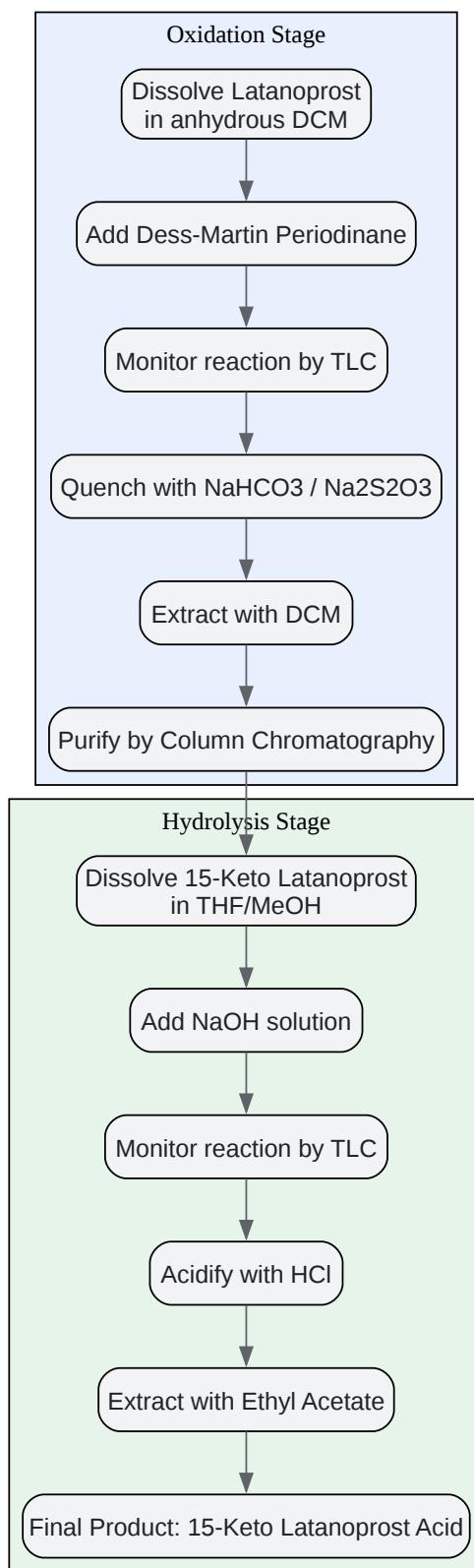
Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molecular Weight (g/mol)
Latanoprost	$\text{C}_{26}\text{H}_{40}\text{O}_5$	432.60
15-Keto Latanoprost	$\text{C}_{26}\text{H}_{38}\text{O}_5$	430.58[5]
15-Keto Latanoprost Acid	$\text{C}_{23}\text{H}_{32}\text{O}_5$	388.50[6]


Table 2: Typical Reaction Parameters and Expected Outcomes

Step	Reaction	Key Reagents	Solvent	Temperature	Typical Reaction Time	Expected Yield
1	Dess-Martin Oxidation	Dess-Martin Periodinane	DCM	Room Temperature	1-3 hours	85-95%
2	Ester Hydrolysis	Sodium Hydroxide	THF/MeOH /H ₂ O	Room Temperature	2-4 hours	>90%

Note: Expected yields are based on typical outcomes for these reaction types on complex molecules and may vary depending on the specific reaction conditions and scale.


Visualization of Key Processes

The following diagrams illustrate the chemical transformation and the experimental workflow.

[Click to download full resolution via product page](#)

Figure 2: Chemical transformation from Latanoprost to **15-Keto Latanoprost Acid**.

[Click to download full resolution via product page](#)**Figure 3:** Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of **15-Keto Latanoprost Acid** from latanoprost is a straightforward two-step process that can be reliably performed in a laboratory setting. The use of a mild and selective oxidizing agent such as Dess-Martin periodinane ensures the efficient conversion of the C-15 secondary alcohol to a ketone with minimal side products. Subsequent basic hydrolysis of the isopropyl ester yields the desired carboxylic acid. The detailed protocols and structured data provided in this guide are intended to support researchers and professionals in the pharmaceutical sciences in the synthesis and further investigation of this important latanoprost metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 15-Keto Latanoprost Acid - CAS - 369585-22-8 | Axios Research [axios-research.com]
- To cite this document: BenchChem. [Synthesis of 15-Keto Latanoprost Acid from Latanoprost: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601912#15-keto-latanoprost-acid-synthesis-from-latanoprost>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com